molecular formula C10H13NO3 B13298288 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13298288
M. Wt: 195.21 g/mol
InChI Key: JYJVAPQPTNLSEV-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a propanoic acid backbone substituted with a methyl group and a 1-methyl-2-oxo-1,2-dihydropyridin-4-yl moiety. This structure combines a β,β-dimethylpropanoic acid group with a partially saturated pyridine ring bearing a ketone at position 2 and a methyl group on the nitrogen. The compound’s unique features include:

  • Electron distribution: The conjugated system of the dihydropyridinone ring may influence reactivity and binding interactions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,9(13)14)7-4-5-11(3)8(12)6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

JYJVAPQPTNLSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridone derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanoic Acid Derivatives

The compound’s structural analogs differ in substituents attached to the propanoic acid backbone, influencing their physicochemical and biological properties:

Compound Name Key Substituents/Functional Groups pKa (Calculated/Measured) Applications/Notes References
Target Compound 1-Methyl-2-oxo-dihydropyridin-4-yl, β,β-dimethyl ~3.5 (estimated) Potential agrochemical/pharmaceutical use -
2-(4-(Trifluoromethyl)phenoxy)propanoic acid (Fluazifop) Phenoxy group with trifluoromethyl substituent ~3.1 Herbicide (ACCase inhibitor)
(2RS)-2-(4-Formylphenyl)propanoic acid Formylphenyl group ~2.8 Pharmaceutical impurity (ibuprofen-related)
1,2-Dihydroquinolin-1-ylpropanoic acid Dihydroquinoline ring ~4.0 Analgesic/diuretic activity (preclinical)
1-(1-Methyl-2-oxodihydropyridine-4-carbonyl)piperidine-2-carboxylic acid Piperidine-linked dihydropyridinone ~3.7 Synthetic intermediate (patented)
Key Observations:
  • Electronic Effects: The electron-withdrawing oxo group in the target compound’s dihydropyridinone ring lowers its pKa compared to dihydroquinoline analogs (e.g., ~3.5 vs. ~4.0 in ), enhancing acidity and solubility in polar media.
  • Bioactivity: Phenoxypropanoic acids like fluazifop act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase), whereas the target compound’s dihydropyridinone group may favor interactions with enzymatic targets in mammalian systems (e.g., kinases or proteases).

Functional Group Comparisons

  • Heterocyclic Rings: Dihydropyridinone vs. Dihydroquinoline: The smaller dihydropyridinone ring in the target compound offers less aromatic stabilization than dihydroquinoline derivatives , possibly increasing reactivity in nucleophilic environments. Oxo Group Impact: The 2-oxo group in the target compound enhances hydrogen-bond acceptor capacity, a feature absent in phenoxy-based herbicides like haloxyfop .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be higher than fluazifop (due to methyl groups) but lower than dihydroquinoline derivatives, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : The methyl groups may slow oxidative metabolism, contrasting with formylphenyl impurities , which are more susceptible to enzymatic modification.

Biological Activity

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a compound derived from the heterocyclic structure of dihydropyridine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, with a molecular weight of approximately 219.23 g/mol. Its structure includes a dihydropyridine ring that is known for various biological activities.

1. Antiviral Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antiviral properties. For instance, compounds containing the β-amino acid moiety have shown promising results against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). The antiviral mechanisms often involve interference with viral replication processes and inhibition of viral enzymes .

2. Anti-inflammatory Effects

Dihydropyridine derivatives have been studied for their anti-inflammatory properties. The presence of the methyl group and the carboxylic acid functionality may enhance their ability to modulate inflammatory pathways. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Antibacterial Properties

Certain derivatives of this compound have demonstrated antibacterial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many dihydropyridine derivatives act as inhibitors of key enzymes involved in viral replication or bacterial metabolism.
  • Cell Membrane Interaction: The lipophilic nature of these compounds allows them to interact with cell membranes, disrupting their integrity and function.

Research Findings

StudyFindings
Bernardino et al., 2021Identified antiviral activity against TMV with curative activity rates exceeding 50% at concentrations around 500 μg/mL .
Recent SAR StudiesHighlighted the importance of structural modifications in enhancing anti-HSV activity; certain methyl substitutions significantly improved efficacy .
Antibacterial AssaysShowed effective inhibition against Gram-positive bacteria with MIC values in the low micromolar range .

Case Studies

Case Study 1: Antiviral Efficacy Against HSV
In a controlled laboratory setting, various derivatives were tested for their ability to inhibit HSV replication. Compounds similar to this compound exhibited IC50 values ranging from 5 to 15 μM, indicating potent antiviral effects compared to standard antiviral drugs .

Case Study 2: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of dihydropyridine derivatives resulted in significant reductions in inflammatory markers following induced inflammation. The observed effects were attributed to modulation of NF-kB signaling pathways .

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